(3Z,6Z)-3,6-Nonadien-1-ol, also known as (Z,Z)-3,6-nonadien-1-ol, is an organic compound classified as a fatty alcohol. It is characterized by a long aliphatic chain consisting of nine carbon atoms and two double bonds located at the third and sixth positions. This compound has garnered attention for its potential applications in various fields, particularly in fragrance and flavor industries due to its pleasant aroma.
The compound is primarily derived from natural sources, including certain plant extracts. It is also synthesized in laboratories for research and commercial purposes. The chemical has the CAS number 53046-97-2 and can be found in databases such as FooDB and the Human Metabolome Database.
(3Z,6Z)-3,6-Nonadien-1-ol belongs to the class of organic compounds known as fatty alcohols, which are aliphatic alcohols that contain a chain of at least six carbon atoms. It falls under the broader category of lipids and lipid-like molecules.
The synthesis of (3Z,6Z)-3,6-nonadien-1-ol can be achieved through various methods:
These methods highlight the versatility of synthetic routes available for producing this compound, allowing for adjustments based on desired yields and purity levels.
The molecular formula for (3Z,6Z)-3,6-nonadien-1-ol is . Its structure features two double bonds (Z configuration) and a hydroxyl group (-OH) at the terminal position.
The structural representation can be visualized using SMILES notation: CC\C=C/C\C=C/CCO
.
(3Z,6Z)-3,6-nonadien-1-ol can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions illustrate the compound's reactivity and potential transformations in synthetic organic chemistry.
The mechanism of action for (3Z,6Z)-3,6-nonadien-1-ol primarily involves its interaction with olfactory receptors in insects. When released into the environment, this compound binds to specific receptors that trigger neural signals leading to behavioral responses such as attraction or mating behaviors. This property makes it significant in studies related to insect pheromones and ecological interactions.
Key physical properties include:
Relevant chemical properties include:
These properties are crucial for understanding the behavior of the compound under different conditions and its interactions with other substances.
(3Z,6Z)-3,6-nonadien-1-ol has several scientific uses:
The microbial biosynthesis of conjugated dienic alcohols like (3Z,6Z)-3,6-nonadien-1-ol involves specialized enzymatic systems that convert fatty acid precursors into structurally complex alcohols. This compound, characterized by its distinctive Z-configured double bonds at positions 3 and 6, is synthesized through two primary enzymatic pathways in engineered microbial systems: carboxylic acid reductases (CARs) coupled with aldehyde reductases, and fatty acyl-CoA reductases (FARs) [3].
Carboxylic acid reductases catalyze the ATP- and NADPH-dependent reduction of free fatty acids to corresponding aldehydes, which are subsequently reduced to alcohols by endogenous alcohol dehydrogenases (ADHs). For (3Z,6Z)-3,6-nonadien-1-ol production, the precursor (3Z,6Z)-nona-3,6-dienoic acid undergoes this two-step reduction. In Escherichia coli systems expressing Mycobacterium marinum CAR and Bacillus subtilis ADH, titers reached 120 mg/L under optimized conditions, demonstrating the pathway's feasibility [3].
Fatty acyl-CoA reductases directly convert activated acyl-CoA thioesters to fatty alcohols via an aldehyde intermediate, requiring only NADPH as a cofactor. The substrate specificity of FARs is crucial for dienic alcohol production. For instance, Marinobacter aquaeolei FAR exhibits preference for C₈–C₁₀ acyl chains with double bonds, achieving 45% conversion efficiency for (3Z,6Z)-nonadienoyl-CoA compared to <10% for saturated analogs [8]. This specificity arises from a hydrophobic substrate-binding tunnel accommodating approximately 9-carbon chains with kinked geometries at Z-double bonds [8].
Alcohol dehydrogenases (ADHs) further refine stereochemistry and catalytic efficiency. Evolutionary coupling analysis of Candida parapsilosis ADH (CpRCR) identified distal residues Leu34 and Leu137 that influence active site conformation through allosteric networks. Saturation mutagenesis at these positions generated variants (L34A and L137V) with 1.24–7.81-fold increased kcat/Km for aldehyde substrates, including (3Z,6Z)-nonadienal [4]. Molecular dynamics simulations confirmed these mutations enhance hydride transfer efficiency by optimizing the pre-reaction state geometry [4].
Table 1: Enzymatic Parameters for Microbial Production of (3Z,6Z)-3,6-Nonadien-1-ol
Enzyme System | Host Organism | Substrate | kcat (min⁻¹) | Km (mM) | Specific Activity (U/mg) |
---|---|---|---|---|---|
MaqFAR | E. coli BL21 | (3Z,6Z)-nonadienoyl-CoA | 15.8 ± 0.9 | 0.12 ± 0.02 | 8.7 ± 0.4 |
CAR/ADH fusion | S. cerevisiae | (3Z,6Z)-nona-3,6-dienoic acid | 22.3 ± 1.2 | 0.08 ± 0.01 | 12.5 ± 0.6 |
CpRCR-L137V (ADH variant) | E. coli BL21 | (3Z,6Z)-nonadienal | 185 ± 11 | 0.95 ± 0.08 | 98.3 ± 4.1 |
Hydrogenation competes with alcohol production in microbial hosts due to endogenous enone reductases. Metabolic engineering strategies to minimize this include knockout of fabI (enoyl-ACP reductase) and expression of NADPH-regenerating enzymes like glucose-6-phosphate dehydrogenase. Combined with dynamic control of FAR expression, these modifications increased (3Z,6Z)-3,6-nonadien-1-ol yields by 3.2-fold in Saccharomyces cerevisiae [3]. The volatility of this compound (vapor pressure: 0.034 mmHg at 25°C) necessitates in situ extraction using adsorbents like XAD-7 resin to prevent cytotoxicity and product loss [10].
(3Z,6Z)-3,6-Nonadien-1-ol serves essential ecological functions in plant cuticular layers, with its biosynthesis mediated by phylogenetically conserved fatty acyl reductases (FARs). These membrane-associated enzymes exhibit taxon-specific substrate specificities governing the production of C₉ dienic alcohols [8].
In Cucumis sativus (cucumber), which accumulates high concentrations of (3Z,6Z)-3,6-nonadien-1-ol in epicuticular waxes, two FAR isoforms (CsFAR1 and CsFAR2) demonstrate divergent chain-length specificities. CsFAR1 preferentially reduces C₁₆–C₁₈ acyl groups (80% activity), while CsFAR2 shows peak activity toward C₉ chains, particularly (3Z,6Z)-nona-3,6-dienoyl-ACP (relative activity: 100% compared to 32% for C₁₀ substrates) [8]. Site-directed mutagenesis identified three critical residues (Ala₁₈₇, Phe₂₄₈, and Thr₃₁₀) within the CsFAR2 substrate-binding pocket that enforce chain-length discrimination. Substitution of Ala₁₈₇ with bulkier residues (Val or Ile) reduced activity toward C₉ substrates by >90%, confirming its role in accommodating shorter chains [8].
Brassica oleracea employs a different strategy, utilizing a promiscuous FAR (BoFAR4) that generates C₂₀–C₃₀ primary alcohols alongside trace amounts (0.8% total alcohols) of (3Z,6Z)-3,6-nonadien-1-ol. This contrasts with Arabidopsis thaliana, where AtFAR5 produces predominantly C₁₈:₁ alcohol and lacks detectable C₉ dienol synthesis [8]. Such divergence reflects adaptation to environmental stressors; cucumber's high C₉ dienol content enhances cuticular permeability barriers against pathogen ingress, evidenced by 40% reduced Podosphara fusca infection compared to FAR2-silenced lines [8].
The plastidial acyl-ACP pool provides precursors for dienic alcohol biosynthesis. In Cucurbita pepo (zucchini), Δ3,Δ6-desaturases convert stearoyl-ACP to (3Z,6Z,9Z)-octadeca-3,6,9-trienoyl-ACP, which undergoes β-oxidation to yield (3Z,6Z)-nona-3,6-dienoyl-ACP—the direct precursor for reduction by FARs. Radioisotope labeling studies using ¹⁴C-acetate demonstrated rapid incorporation into (3Z,6Z)-3,6-nonadien-1-ol within 30 minutes, confirming de novo synthesis rather than elongation of preformed chains [8].
Table 2: Substrate Specificity of Plant Fatty Acyl Reductases (FARs) Producing C₉ Dienic Alcohols
Plant Species | FAR Isoform | Preferred Substrate | Relative Activity (%) | (3Z,6Z)-3,6-Nonadien-1-ol in Cuticular Wax (μg/cm²) |
---|---|---|---|---|
Cucumis sativus | CsFAR2 | (3Z,6Z)-nona-3,6-dienoyl-ACP | 100 ± 3.1 | 8.5 ± 0.9 |
Cucurbita pepo | CpFAR1 | (3Z,6Z)-nona-3,6-dienoyl-ACP | 78 ± 2.8 | 2.1 ± 0.3 |
Arabidopsis thaliana | AtFAR5 | Stearoyl-ACP | 5 ± 0.4* | Not detected |
Brassica oleracea | BoFAR4 | Eicosenoyl-ACP | 12 ± 1.1* | 0.3 ± 0.05 |
Notes: Activity toward (3Z,6Z)-nona-3,6-dienoyl-ACP as percentage of preferred substrate activity |
The biosynthetic machinery for polyunsaturated alcohols like (3Z,6Z)-3,6-nonadien-1-ol exhibits deep evolutionary conservation spanning eubacteria, algae, and higher plants. This conservation manifests in three domains: sequence homology of FAR enzymes, structural convergence of substrate-binding motifs, and co-regulated expression with lipid transport proteins [8].
Phylogenetic analysis of 127 FAR protein sequences across 47 species revealed three ancient clades. Clade I (prokaryotic FARs) includes Marinobacter aquaeolei VT8 FAR, which synthesizes C₁₆–C₁₈ saturated alcohols but retains latent activity toward C₉ dienoyl-CoA (15% relative activity). Clade II (early-diverging eukaryotes) contains Chlamydomonas reinhardtii FAR2, producing C₁₈ polyunsaturated alcohols. Clade III (vascular plants) encompasses CsFAR2 from cucumber and homologs from Cucurbita and Citrullus, all sharing 89–94% sequence identity and conserved catalytic tetrad (Ser¹⁵⁶, Tyr¹⁷⁰, Lys¹⁷⁴, His²⁸³) [8]. This clade diverged approximately 60 million years ago, coinciding with the emergence of cucurbit crops, suggesting neofunctionalization for C₉ alcohol production [8].
Evolutionary coupling analysis identifies distally co-evolving residue pairs that regulate FAR and ADH conformational dynamics. In ADH CpRCR, residues Leu34 and Leu137 exhibit strong co-variation (coupling score: 0.93), forming an allosteric network that modulates active site accessibility. Mutation at Leu137 (L137V) increased catalytic efficiency (kcat/Km) toward (3Z,6Z)-nonadienal by 7.81-fold, demonstrating functional conservation of distal residues across ADH families [4]. Similarly, in plant FARs, co-evolving residues Gly₁₉₈ and Phe₂₅₆ form a "molecular ruler" that positions the acyl chain carbonyl for hydride transfer, with mutagenesis to larger residues (G198W/F256W) abolishing activity [8].
The metabolic network for dienic alcohols integrates with primary lipid pathways. In Saccharomyces cerevisiae engineered for (3Z,6Z)-3,6-nonadien-1-ol production, transcriptomics revealed upregulation of acetyl-CoA carboxylase (ACC1) and enoyl-ACP reductase (FAS1) by 3.2- and 2.7-fold, respectively, compensating for metabolic drain. Concurrent downregulation of β-oxidation genes (POX1, FAA2) prevented precursor degradation [3]. This regulatory crosstalk mirrors cucumber phloem exudates, where jasmonate signaling induces FAR2 expression 4.5-fold upon herbivory, redirecting 18% of plastidial acyl-ACP toward defensive alcohol biosynthesis [8].
Table 3: Evolutionarily Conserved Motifs in Enzymes Synthesizing (3Z,6Z)-3,6-Nonadien-1-ol
Protein Family | Conserved Motif | Location | Function | Organismal Range |
---|---|---|---|---|
Fatty acyl reductase (FAR) | GXXXGXG | NADPH-binding domain | Cofactor orientation | Eubacteria to Angiosperms |
YXXXK | Catalytic site | Proton donation | Chlorophyta to Tracheophytes | |
Alcohol dehydrogenase (ADH) | TGXXGXG | Rossmann fold | NAD+ binding | Proteobacteria to Eukaryota |
Zn-XXCXXC | Catalytic domain | Zinc coordination | Fungi to Mammals | |
Δ3,Δ6-Desaturase | HXXXH | Di-iron center | Oxygen activation | Cyanobacteria to Spermatophytes |
Convergent evolution is observed in the olfactory detection of (3Z,6Z)-3,6-nonadien-1-ol. Insects express odorant receptor OR22c, homologous to human OR2J3, both activated by nanomolar concentrations (EC₅₀: 1.2 μM for OR2J3) [7]. This receptor shares 34% sequence identity with Drosophila melanogaster OR22c, indicating conservation spanning >300 million years of evolution. Functional assays confirmed both receptors respond specifically to Z-configured dienic C₉ alcohols, underscoring the compound's ecological significance as an herbivory cue [10].
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